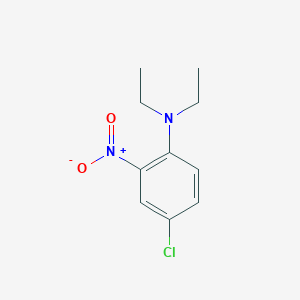

4-chloro-N,N-diethyl-2-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

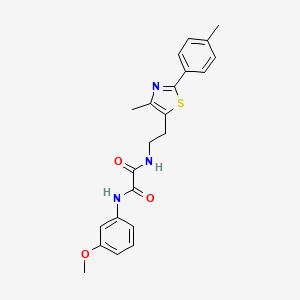

4-Chloro-N,N-diethyl-2-nitroaniline is a chemical compound with the molecular formula C10H13ClN2O2 . It is a solid substance and is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 4-chloro-N,N-diethyl-2-nitroaniline has been reported in the literature. The compound was developed by a slow evaporation method at 40°C . The grown 4-chloro-N,N-diethyl-2-nitroaniline was recognized by single-crystal XRD analysis .Molecular Structure Analysis

The molecular structure of 4-chloro-N,N-diethyl-2-nitroaniline is monoclinic with a Pc space group . The molecule contains both intra- and intermolecular strong hydrogen bonding interactions . In the 4-chloro-N,N-diethyl-2-nitroaniline molecule, one hydrogen of the amine group is attached to the nearer ortho position nitro group oxygen atom, forming an N–H…O intramolecular hydrogen bonding interaction .Physical And Chemical Properties Analysis

4-Chloro-N,N-diethyl-2-nitroaniline has a molecular weight of 228.68 . It is a solid substance with a density of 1.2±0.1 g/cm3 . The boiling point is 320.1±27.0 °C at 760 mmHg .Scientific Research Applications

Synthesis and Characterization

- Liu Deng-cai (2008) synthesized N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene, demonstrating a convenient and feasible method for its production (Liu Deng-cai, 2008).

Environmental Impact and Degradation

- Duc et al. (2019) explored the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains Geobacter sp. KT7 and Thauera aromatica KT9. Their research highlighted the environmental impact and degradation pathways of 2-chloro-4-nitroaniline, a compound widely used in industrial and agricultural sectors (Duc, 2019).

Role in Synthesis of Pharmaceutical and Biological Compounds

- Valle et al. (2018) studied the synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate, an important molecule as a precursor in the synthesis of various quinoline derivatives with biological activities such as antiviral and anticancer properties (Valle, 2018).

Biodegradation Pathways

- Khan et al. (2013) reported the aerobic biodegradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1. This study provided insights into the metabolism of 2-chloro-4-nitroaniline, which is crucial for understanding its environmental fate and potential remediation strategies (Khan, 2013).

Solubility and Thermodynamics

- Xu and Wang (2019) conducted a study on the solubility of 2-chloro-5-nitroaniline in various solvents, providing valuable data for the understanding of its physical and chemical properties (Xu, 2019).

Interaction with Other Compounds

- Wright et al. (2010) investigated the solubility of 4-nitroaniline and its N,N-diethyl derivative in ionic liquids, shedding light on the interactions and solvation shell structure of these compounds (Wright, 2010).

Safety And Hazards

4-Chloro-N,N-diethyl-2-nitroaniline is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-chloro-N,N-diethyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-3-12(4-2)9-6-5-8(11)7-10(9)13(14)15/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSTZXUBWSUNSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N,N-diethyl-2-nitroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)

![[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2403828.png)

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)

![2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2403830.png)

![4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2403836.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide](/img/structure/B2403838.png)